molecular formula C19H23N3OS B5835281 4-benzyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide

4-benzyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide

Cat. No. B5835281
M. Wt: 341.5 g/mol
InChI Key: JPQAPNYWDNSBGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide (BZP) is a synthetic compound that belongs to the class of piperazine derivatives. BZP has been extensively studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology.

Mechanism of Action

4-benzyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide acts by increasing the release of dopamine and serotonin in the brain, which leads to increased arousal, euphoria, and stimulation. It achieves this by inhibiting the reuptake of these neurotransmitters, thereby prolonging their effects.
Biochemical and Physiological Effects:
4-benzyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide has been shown to produce a range of physiological and biochemical effects, including increased heart rate, blood pressure, body temperature, and respiratory rate. It also produces subjective effects such as euphoria, increased sociability, and heightened alertness.

Advantages and Limitations for Lab Experiments

One advantage of using 4-benzyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide in lab experiments is its well-characterized mechanism of action, which makes it easier to study its effects on the brain and behavior. However, 4-benzyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide also has some limitations, such as its potential for abuse and toxicity, which need to be carefully considered when designing experiments.

Future Directions

There are several future directions for research on 4-benzyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide. One area of interest is its potential use as a therapeutic agent for neurological disorders. Another area is the development of new analogs of 4-benzyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide that have improved pharmacological properties and reduced toxicity. Additionally, more research is needed to understand the long-term effects of 4-benzyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide use on the brain and behavior.

Synthesis Methods

4-benzyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide can be synthesized by reacting 2-methoxybenzylamine with benzylisothiocyanate in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure 4-benzyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide.

Scientific Research Applications

4-benzyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a dopamine and serotonin releaser, which makes it an attractive candidate for studying the mechanisms of drug addiction and abuse. 4-benzyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide has also been studied for its potential use as a therapeutic agent for various neurological disorders, such as Parkinson's disease and depression.

properties

IUPAC Name

4-benzyl-N-(2-methoxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-23-18-10-6-5-9-17(18)20-19(24)22-13-11-21(12-14-22)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQAPNYWDNSBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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